(R)-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid
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Overview
Description
®-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is an organic compound that features both an allyloxycarbonyl group and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using an allyloxycarbonyl (Alloc) group to prevent unwanted reactions during subsequent steps.
Introduction of the tert-butoxy group: The tert-butoxy group is introduced via esterification or other suitable methods.
Formation of the propanoic acid backbone: The propanoic acid backbone is constructed through various organic reactions, such as alkylation or acylation.
Industrial Production Methods
In an industrial setting, the production of ®-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid may involve:
Flow microreactor systems: These systems enable efficient and sustainable synthesis by allowing precise control over reaction conditions.
Batch processes: Traditional batch processes may also be used, although they may be less efficient compared to flow systems.
Chemical Reactions Analysis
Types of Reactions
®-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Signal transduction: It may participate in signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-(((benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid: Similar in structure but with a benzyloxycarbonyl group instead of an allyloxycarbonyl group.
®-2-(((methoxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid: Features a methoxycarbonyl group instead of an allyloxycarbonyl group.
Uniqueness
®-2-(((allyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is unique due to the presence of the allyloxycarbonyl group, which can provide distinct reactivity and stability compared to other protecting groups. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable.
Properties
IUPAC Name |
(2R)-3-[(2-methylpropan-2-yl)oxy]-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-10(15)12-8(9(13)14)7-17-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUOETOENCPAPQ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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